3-Acetyl-1-(3-aminophenyl)urea

Description

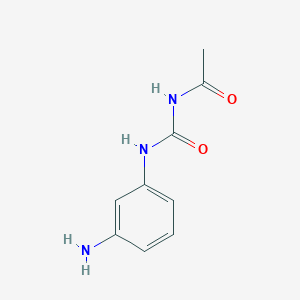

3-Acetyl-1-(3-aminophenyl)urea (CAS: 1803593-53-4, molecular formula: C₁₀H₁₃N₃O₂) is a substituted urea derivative characterized by an acetyl group and a 3-aminophenyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to enzyme inhibitors and bioactive molecules. It is commercially available as a building block for organic synthesis, with applications in drug discovery and biochemical research .

Key structural features include:

- Urea backbone: Provides hydrogen-bonding capabilities, critical for molecular interactions.

- Acetyl substituent: Enhances stability and modulates solubility.

Properties

IUPAC Name |

N-[(3-aminophenyl)carbamoyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6(13)11-9(14)12-8-4-2-3-7(10)5-8/h2-5H,10H2,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUJNLNMXVFFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(3-aminophenyl)urea typically involves the reaction of 3-aminophenyl isocyanate with acetic anhydride under controlled conditions . The reaction proceeds as follows:

Step 1: Preparation of 3-aminophenyl isocyanate by reacting 3-aminophenylamine with phosgene.

Step 2: Reaction of 3-aminophenyl isocyanate with acetic anhydride to form this compound.

The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(3-aminophenyl)urea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

Substitution: The acetyl and aminophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 3-Acetyl-1-(3-aminophenyl)urea exhibits several notable biological activities:

- Antitumor Properties : Preliminary studies suggest that this compound may have potential as an antitumor agent. Its structure allows it to interact with biological targets involved in cancer progression.

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, indicating its potential use in developing new antibiotics.

- Anti-inflammatory Effects : There is evidence suggesting that derivatives of this compound may reduce inflammation, which could be beneficial in treating inflammatory diseases .

Pharmaceutical Development

Due to its promising biological activities, this compound is being explored as a lead compound in drug discovery. Its ability to serve as a scaffold for synthesizing more complex molecules makes it valuable in medicinal chemistry. The following table summarizes some potential applications in pharmaceutical development:

| Application Area | Description |

|---|---|

| Anticancer Agents | Modifications of the compound may lead to effective anticancer drugs. |

| Antibiotics | Potential for developing new classes of antibiotics against resistant strains. |

| Anti-inflammatory Drugs | Investigated for use in treatments for chronic inflammatory conditions. |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a mechanism that interferes with cell cycle progression.

- Antimicrobial Testing : In vitro tests showed that this compound had effective antibacterial activity against Gram-positive bacteria, supporting further investigation into its use as a new antibiotic .

- Inflammation Studies : Research focused on its anti-inflammatory properties revealed that it could inhibit pro-inflammatory cytokines, indicating potential applications in treating autoimmune diseases .

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(3-aminophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

- Drug Design: The 3-aminophenyl moiety is a promising scaffold for targeting ATP-binding enzymes (e.g., gyrases, kinases) .

- Material Science : Thiourea derivatives with methyl or chloro substituents exhibit predictable crystal packing, useful in crystallography .

Biological Activity

3-Acetyl-1-(3-aminophenyl)urea is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H12N2O2, with a molecular weight of 196.22 g/mol. The compound features a urea functional group, an acetyl group, and a phenyl ring substituted with an amino group. This unique structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of various biological pathways, including those involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on human cancer cell lines. The findings are summarized in the table below:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

These results indicate that the compound exhibits moderate cytotoxic effects, making it a candidate for further investigation as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of urea for their antimicrobial properties. This compound was included in the screening and demonstrated promising results against Staphylococcus aureus, highlighting its potential as a therapeutic agent .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxicity of this compound against different cancer cell lines. The dose-dependent response observed suggests that further research could elucidate its mechanism of action and therapeutic potential in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.